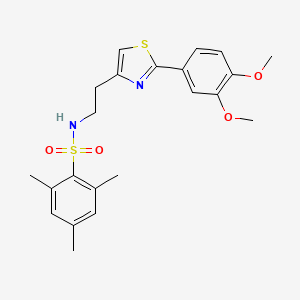
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides are commonly recognized for their antimicrobial properties but have also been investigated for their potential in treating various other conditions, including cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the formation of a sulfonamide moiety through the reaction of sulfonyl chlorides with amines or by the amidation of sulfonic acids. The specific synthesis pathway for the compound is not detailed in the provided papers, but similar compounds have been synthesized through stepwise reactions that build the desired molecular structure, including the incorporation of thiazole and benzenesulfonamide units .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be quite complex, with various substituents influencing their biological activity. The presence of a thiazole ring, as seen in the compound of interest, is known to contribute to the bioactivity of these molecules. X-ray crystallography, spectroscopy, and molecular docking studies are common methods used to analyze and predict the behavior of these compounds at the molecular level .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in a range of chemical reactions, including interactions with enzymes and DNA. For instance, some sulfonamides have been found to inhibit enzymes like kynurenine 3-hydroxylase, which is involved in the kynurenine pathway, a metabolic pathway associated with neurodegenerative diseases . Additionally, copper(II)-sulfonamide complexes have been shown to bind to DNA and exhibit genotoxicity and anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy groups and the thiazole ring can affect these properties and, consequently, the pharmacokinetics of the compounds. The specific properties of the compound are not detailed in the provided papers, but these characteristics are crucial for determining the compound's suitability for drug development .
Applications De Recherche Scientifique
DNA Interaction and Anticancer Activity
- Sulfonamide complexes, including those related to the compound , show significant interaction with DNA. These interactions play a crucial role in determining their effectiveness in DNA cleavage and anticancer activity. For instance, mixed-ligand copper(II)-sulfonamide complexes have been studied for their binding affinity to DNA and demonstrated significant antiproliferative activity against various cancer cell lines, including colon adenocarcinoma and leukemia lymphocytes, mainly inducing cell death through apoptosis (González-Álvarez et al., 2013).
Antimicrobial and Antiproliferative Agents
- Derivatives of N-ethyl-N-methylbenzenesulfonamide, including those with thiazole moieties, have shown effectiveness as antimicrobial and antiproliferative agents. Their cytotoxic activity against different human cell lines, such as lung carcinoma and liver carcinoma, was notable. These compounds' potency varies based on their molecular structure, with certain moieties exhibiting more potent activity (Shimaa M. Abd El-Gilil, 2019).
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
- Novel sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety have been investigated for their potential as VEGFR-2 inhibitors. These compounds show promise in inhibiting VEGFR-2 more effectively than certain standard drugs, suggesting their utility in treating conditions like cancer that involve aberrant angiogenesis (Ghorab et al., 2016).
Material Science Applications
- In the field of material science, sulfonamide derivatives with thiazole and similar moieties have been utilized in the development of UV-protective and antimicrobial treatments for cotton fabrics. This application demonstrates the versatility of these compounds beyond biomedical contexts (Mohamed et al., 2020).
Orientations Futures
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold . This suggests that there is potential for future research and development in this area.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, some thiazole derivatives act as inhibitors of cyclooxygenase isoenzymes (COX-1, COX-2), which are responsible for the production of prostaglandins that play an important role in inflammation .
Biochemical Pathways
These could include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others .
Pharmacokinetics
Thiazole derivatives, in general, have varying pharmacokinetic properties depending on their exact structure and functional groups .
Result of Action
Based on the known activities of thiazole derivatives, potential effects could include reduced inflammation, pain relief, inhibition of microbial growth, and cytotoxic effects on tumor cells .
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S2/c1-14-10-15(2)21(16(3)11-14)30(25,26)23-9-8-18-13-29-22(24-18)17-6-7-19(27-4)20(12-17)28-5/h6-7,10-13,23H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCAAWLREJJHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)


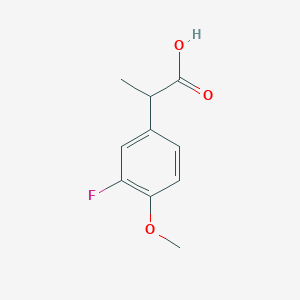
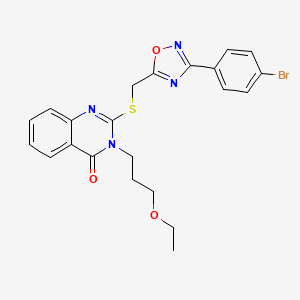
![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
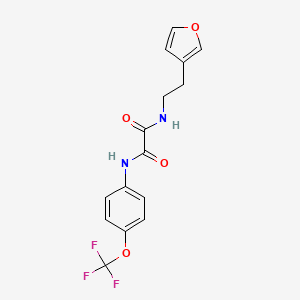
![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)
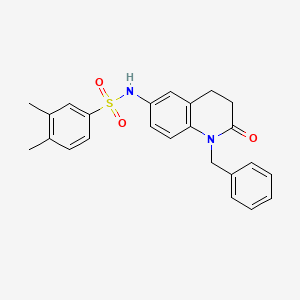
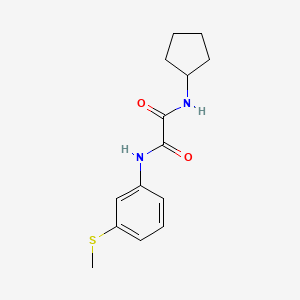
![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)
![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)